N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine

Lipophilicity Drug-likeness Permeability

N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006484-35-0) is a pyrazole derivative with molecular formula C₈H₁₅N₃ and molecular weight 153.22 g/mol, featuring a propyl substituent at the N1 position and an N-methylaminomethyl group at the C4 position of the pyrazole ring. This secondary amine building block belongs to the (1H-pyrazol-4-yl)methanamine scaffold class, which has been evaluated for PI3Kγ enzyme inhibitory activity, with reported improvements in inhibitory potential from 36% to 73% through minor structural modifications.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1006484-35-0
Cat. No. B2476235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
CAS1006484-35-0
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCCCN1C=C(C=N1)CNC
InChIInChI=1S/C8H15N3/c1-3-4-11-7-8(5-9-2)6-10-11/h6-7,9H,3-5H2,1-2H3
InChIKeyAZVVPDVXBARMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006484-35-0): Structural Identity and Procurement Baseline


N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006484-35-0) is a pyrazole derivative with molecular formula C₈H₁₅N₃ and molecular weight 153.22 g/mol, featuring a propyl substituent at the N1 position and an N-methylaminomethyl group at the C4 position of the pyrazole ring . This secondary amine building block belongs to the (1H-pyrazol-4-yl)methanamine scaffold class, which has been evaluated for PI3Kγ enzyme inhibitory activity, with reported improvements in inhibitory potential from 36% to 73% through minor structural modifications [1]. The compound is supplied by multiple vendors at purities of 95–98%, and its well-defined structure supports further functionalization in medicinal chemistry and agrochemical research programs [2].

Why N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine Cannot Be Replaced by Generic Analogs Without Risk


Within the pyrazole-methanamine scaffold family, seemingly minor structural variations—such as the presence or absence of N-methylation, the length of the N1-alkyl substituent, or the regioisomeric position of the aminomethyl group—produce measurable differences in lipophilicity (ΔXLogP3 up to 0.8 units), hydrogen-bond acceptor count, and rotatable bond count, which directly influence molecular recognition, passive permeability, and target binding . The (1H-pyrazol-4-yl)methanamine SAR literature demonstrates that minor modifications to this scaffold can alter PI3Kγ inhibitory activity by over 2-fold (36% to 73% inhibition) [1]. Generic substitution without verifying these quantitative property differences risks introducing compounds with altered pharmacokinetic profiles, divergent target engagement, or incompatible physicochemical properties in downstream synthetic sequences.

Quantitative Differentiation Evidence for N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Propyl vs. Methyl N1-Substitution

N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine exhibits an XLogP3 of 0.4, compared to −0.4 for the N1-methyl analog N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9), representing a ΔXLogP3 of +0.8 units [1]. This 0.8 log unit increase in lipophilicity is consistent with the replacement of the N1-methyl group with an N1-propyl group, adding two methylene units to the alkyl chain. A positive XLogP3 near 0.4 places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive membrane permeability compared to the more hydrophilic methyl analog.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation vs. Des-Methyl Analog

The target compound possesses 3 hydrogen-bond acceptors (HBA) and 4 rotatable bonds, compared to 3 HBA and 3 rotatable bonds for the des-methyl analog 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) . The additional rotatable bond in the target compound arises from the N-methyl group attached to the aminomethyl side chain, which introduces an extra degree of conformational freedom. The topological polar surface area (TPSA) is 29.8 Ų for the target compound versus 29.9 Ų reported for related analogs [1].

Hydrogen bonding Molecular flexibility Ligand efficiency

Regioisomeric Differentiation: 4-yl vs. 3-yl Substitution Pattern

The target compound bears the aminomethyl substituent at the pyrazole C4 position, distinguishing it from the 3-yl regioisomer N-Methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine (CAS 1006484-53-2). Although both isomers share identical molecular formula (C₈H₁₅N₃), molecular weight (153.22 Da), and very similar predicted properties (boiling point: 238.7±15.0 °C for both; density: 1.0±0.1 vs. 1.01±0.1 g/cm³; XLogP3: 0.4 vs. 0.5) , the position of the aminomethyl group on the pyrazole ring dictates the vector of substitution and thus the spatial orientation of the amine in target binding sites. In the pyrazole-4-yl series, SAR studies on PI3Kγ inhibition demonstrate that modifications at the 4-position are critical for achieving inhibitory activity improvements from 36% to 73% [1].

Regiochemistry Receptor binding Synthetic selectivity

Purity Specification and Shipping Classification vs. Des-Methyl Primary Amine Analog

Commercially, N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is available at 97% purity (CheMenu, Leyan) , while the des-methyl analog 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) is typically supplied at 95% purity (Hit2Lead, AKSci) . The des-methyl analog carries a UN2735 Corrosive (Hazard Class 8) shipping classification with Danger signal word, whereas the target compound is classified under GHS07 (Harmful/Irritant) with Warning signal word (H302, H315, H319, H335) per the Fluorochem SDS . This difference in hazard classification may affect shipping costs, storage requirements, and institutional safety compliance processes.

Purity Safety Procurement compliance

PI3Kγ Enzyme Inhibitory Potential: Class-Level SAR Validation for 4-yl Methanamine Scaffold

A series of (1H-pyrazol-4-yl)methanamine derivatives were synthesized and evaluated for PI3Kγ enzyme inhibitory potential, with minor modifications yielding a 2.03-fold improvement in inhibitory activity from 36% to 73% inhibition [1]. This demonstrates that the 4-yl substitution pattern on the pyrazole ring is a productive vector for PI3Kγ inhibitor development. The target compound N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine contains both the validated 4-yl aminomethyl substitution and an N1-propyl group, positioning it within this active scaffold class. No comparable PI3Kγ inhibition data are publicly available for the 3-yl regioisomer (CAS 1006484-53-2) or for compounds lacking the N-methyl group on the side chain amine.

PI3Kγ Kinase inhibition Scaffold validation

Recommended Procurement and Research Application Scenarios for N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine


Kinase Inhibitor Lead Optimization: PI3Kγ and ERK2-Focused Programs

The (1H-pyrazol-4-yl)methanamine scaffold has demonstrated PI3Kγ inhibitory activity improvements from 36% to 73% through structural modifications [1]. Additionally, the 1-propyl-1H-pyrazol-4-yl moiety appears as a key substructure in a co-crystallized ERK2 inhibitor (PDB 4QP9) resolved at 2.00 Å resolution, validating its use in kinase inhibitor design [2]. The target compound's N-methyl secondary amine provides a handle for further derivatization (e.g., amide coupling, reductive amination) while the XLogP3 of 0.4 supports balanced physicochemical properties for cellular target engagement. Programs targeting PI3Kγ, ERK2, or related kinases should prioritize the 4-yl regioisomer over the 3-yl analog due to the available target engagement precedent.

Scaffold-Driven Medicinal Chemistry with Controlled Lipophilicity

When a pyrazole-4-methanamine core with an N-methyl secondary amine and moderate lipophilicity is required, N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine (XLogP3 = 0.4) offers a significant advantage over the N1-methyl analog N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (XLogP3 = −0.4), providing a ΔXLogP3 of +0.8 units that better positions the compound near the optimal LogP range for oral bioavailability [3]. This intermediate lipophilicity reduces the need for additional hydrophobic modifications in multi-step synthetic sequences. The N-methyl group also distinguishes it from the more polar primary amine analog (CAS 1006333-36-3), offering different hydrogen-bond donor capacity for specific target interactions.

Procurement in Safety-Conscious Laboratory Environments

For laboratories with restrictions on corrosive or high-hazard chemical storage, the target compound's GHS07 Warning classification (H302, H315, H319, H335) is preferable to the Danger-classified UN2735 Corrosive des-methyl analog (CAS 1006333-36-3) . The 97% commercial purity specification reduces the need for pre-use purification compared to the 95% typical specification of the primary amine analog, saving time in parallel synthesis workflows. Procurement teams should verify lot-specific certificates of analysis, as purity can vary between suppliers.

Agrochemical and Ligand Design Programs Leveraging Pyrazole C4 Substitution

The pyrazole-4-yl scaffold with an N-propyl substituent is noted for applications in agrochemical research as a building block for bioactive molecules [4]. The target compound's combination of a propyl group at N1 and an N-methylaminomethyl group at C4 provides a defined vector for metal coordination in ligand design applications. The 4 rotatable bonds and 3 hydrogen-bond acceptor sites (as computed for the free base) offer greater conformational flexibility than the des-methyl analog (3 rotatable bonds), which may be advantageous for inducing fit in certain binding sites. Users should confirm the free base form is appropriate for their specific application; salt forms may offer different solubility and handling characteristics.

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